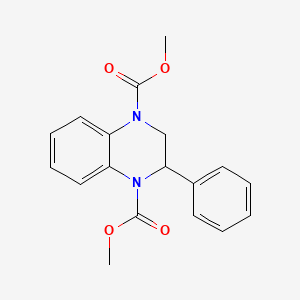![molecular formula C14H16O4 B12521063 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one CAS No. 653585-86-5](/img/structure/B12521063.png)
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone core substituted with a 2,4-dimethoxyphenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopent-2-en-1-one under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-[(2,4-Dimethoxyphenyl)(carboxy)methyl]cyclopent-2-en-1-one.
Reduction: 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-ol.
Substitution: 2-[(2,4-Dihydroxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one.
Applications De Recherche Scientifique
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The compound’s ability to undergo redox reactions may also contribute to its biological effects, such as scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2,4-Dihydroxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one: Similar structure but with hydroxyl groups instead of methoxy groups, which may alter its reactivity and biological activity.
2-[(2,4-Dimethoxyphenyl)(methyl)methyl]cyclopent-2-en-1-one: Lacks the hydroxymethyl group, which may affect its chemical properties and applications.
Uniqueness
2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one is unique due to the presence of both methoxy and hydroxymethyl groups, which provide a combination of electronic and steric effects that can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
653585-86-5 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-[(2,4-dimethoxyphenyl)-hydroxymethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O4/c1-17-9-6-7-11(13(8-9)18-2)14(16)10-4-3-5-12(10)15/h4,6-8,14,16H,3,5H2,1-2H3 |
Clé InChI |
SOXAMYJRYMZYEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C2=CCCC2=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
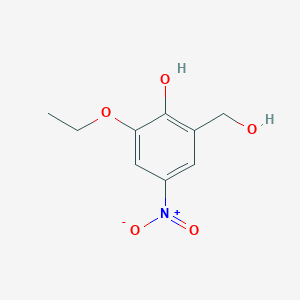
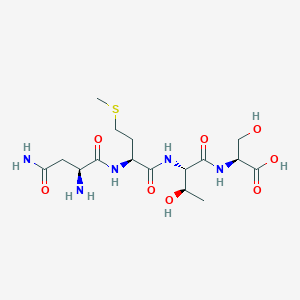
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
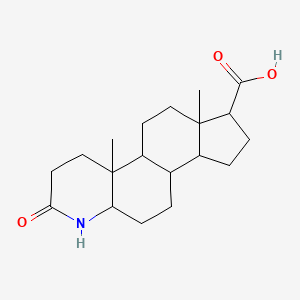
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
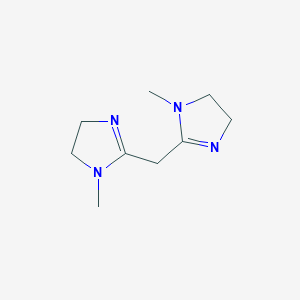
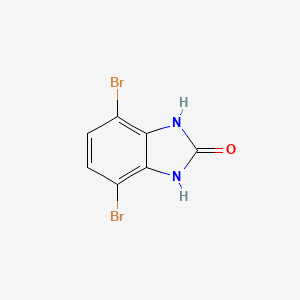
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
